molecular formula C12H13F3N2O3 B1596796 N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 433241-66-8

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No. B1596796
M. Wt: 290.24 g/mol
InChI Key: HYWZVKHXMDLZDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, also known as TFP or TFPox, is a chemical compound widely used in scientific research. TFPox is a potent inhibitor of serine proteases, a class of enzymes that play critical roles in various biological processes, including blood coagulation, inflammation, and immune response. In

Mechanism Of Action

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox exerts its inhibitory effect on serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is a reversible inhibitor, meaning that it can be displaced from the active site by excess substrate or other inhibitors.

Biochemical And Physiological Effects

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been shown to have several biochemical and physiological effects. Inhibition of serine proteases by N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can lead to the prevention of blood clot formation, which has potential therapeutic applications in the treatment of thrombotic disorders. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has also been shown to have anti-inflammatory effects by inhibiting the activity of proteases involved in the inflammatory response. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been used to study the role of serine proteases in cancer progression and metastasis.

Advantages And Limitations For Lab Experiments

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several advantages as a research tool. It is a potent and selective inhibitor of serine proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is also readily available and can be synthesized in large quantities, making it a cost-effective research tool. However, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has some limitations in lab experiments. It is a reversible inhibitor, which means that its inhibitory effect can be overcome by excess substrate or other inhibitors. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can have off-target effects on other enzymes, which can complicate data interpretation.

Future Directions

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several potential future directions in scientific research. One area of interest is the development of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox-based therapeutics for the treatment of thrombotic disorders and inflammatory diseases. Another potential direction is the use of N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox in the study of serine proteases involved in cancer progression and metastasis. Additionally, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can be used as a tool for studying the mechanism of action of other protease inhibitors and the development of new inhibitors with improved potency and selectivity.
Conclusion
In conclusion, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a valuable research tool for studying the role of serine proteases in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several advantages as a research tool, including its potency and selectivity, availability, and cost-effectiveness. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has several potential future directions in scientific research, including the development of therapeutics for thrombotic disorders and inflammatory diseases, the study of serine proteases in cancer progression and metastasis, and the development of new protease inhibitors.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox is widely used in scientific research as a tool for studying the role of serine proteases in various biological processes. N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox has been shown to inhibit several serine proteases, including thrombin, factor Xa, and trypsin, among others. By inhibiting these enzymes, N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamideox can help researchers understand the role of serine proteases in blood coagulation, inflammation, and immune response.

properties

IUPAC Name

N-(2-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O3/c1-7(18)6-16-10(19)11(20)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,7,18H,6H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWZVKHXMDLZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387810
Record name N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

CAS RN

433241-66-8
Record name N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl oxo{[3-(trifluoromethyl)-phenyl]amino}acetate (8.04 g, 30.7 mmol) was dissolved in ethanol (50 ml, 99.5%). To the stirred solution was added 1-amino-2-propanol (racemic, 2.32 g, 31 mmol) in one portion, and the mixture was heated to reflux for 90 minutes. The mixture was allowed to cool and was evaporated to dryness, giving N-(2-hydroxypropyl)-N′-[3-(trifluoromethyl)-phenyl]ethanediamide (8.80 g, 99%) as a white solid.
Quantity
8.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethanol (1.27 L) and ethyl oxo{[3-(trifluoromethyl)phenyl]amino}acetate (243.15 g, 1 eq) were heated to reflux. 1-Amino-2-propanol (73.2 g, 1.05 eq) in ethanol (0.29 L) was added to the reaction mixture over 1 hour. The reaction mixture was held at reflux for a further 3 hours and then cooled to 20-25° C. The solvent was removed on a rotary evaporator and the resulting white solid was dissolved in ethyl acetate (1.6 L). The solution was reduced in volume by 80% by distillation at atmospheric pressure. Heptane (1.29 L) was then added and the product precipitated. The mixture was cooled further to 0-5° C. and held at this temperature for 1 hour. The mixture was filtered and the filter cake washed with heptane (0.24 L). The damp product was dried at 50° C. for 16 hours in a vacuum oven. The title compound (227.88 g, 84.3%) was isolated as a white crystalline solid.
Quantity
73.2 g
Type
reactant
Reaction Step One
Quantity
0.29 L
Type
solvent
Reaction Step One
Quantity
243.15 g
Type
reactant
Reaction Step Two
Quantity
1.27 L
Type
solvent
Reaction Step Two
Yield
84.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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